ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate
CAS No.: 872843-57-7
Cat. No.: VC11882014
Molecular Formula: C24H31N3O5
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872843-57-7 |
|---|---|
| Molecular Formula | C24H31N3O5 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | ethyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C24H31N3O5/c1-4-25(5-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)26-13-11-17(12-14-26)24(31)32-6-3/h7-10,15,17H,4-6,11-14,16H2,1-3H3 |
| Standard InChI Key | FHFVELYNJAPSFF-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC |
| Canonical SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure integrates three primary components:
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Indole scaffold: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted at the 3-position with a 2-oxoacetyl group and at the 1-position with a diethylcarbamoylmethyl chain.
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, attached to the indole-oxoacetyl unit via a carboxylate ester linkage at its 4-position.
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Ester and carbamoyl groups: The ethyl ester at the piperidine’s 4-position and the diethylcarbamoyl group on the indole’s nitrogen contribute to the compound’s lipophilicity and potential metabolic stability.
The canonical SMILES representation (CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC) confirms the connectivity, while the InChIKey (FHFVELYNJAPSFF-UHFFFAOYSA-N) provides a unique identifier for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 872843-57-7 |
| Molecular Formula | C₂₄H₃₁N₃O₅ |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | Ethyl 1-[2-(1-{[2-(diethylamino)-2-oxoethyl]}-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate likely involves a multi-step sequence:
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Indole functionalization: Introduction of the diethylcarbamoylmethyl group at the indole’s 1-position via alkylation or Mitsunobu reaction, using diethylcarbamoyl chloride as the electrophile.
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Oxoacetyl coupling: Attachment of the 2-oxoacetyl group to the indole’s 3-position through Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
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Piperidine esterification: Condensation of the oxoacetyl-indole intermediate with ethyl piperidine-4-carboxylate using carbodiimide-based coupling agents (e.g., EDC or DCC).
Chemical Modifications
The compound’s reactivity is influenced by its functional groups:
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Ester hydrolysis: Under basic or enzymatic conditions, the ethyl ester may hydrolyze to a carboxylic acid, enhancing water solubility.
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Carbamoyl stability: The diethylcarbamoyl group is resistant to hydrolysis under physiological pH, making it suitable for prodrug designs.
Analytical Characterization
Spectroscopic Profiling
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NMR spectroscopy:
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¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 7.1–8.1 ppm (indole aromatic protons).
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¹³C NMR: Carbonyl peaks near δ 170 ppm (ester C=O) and δ 165 ppm (oxoacetyl C=O).
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Mass spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 442.5, with fragmentation ions at m/z 396 (loss of CO₂Et) and m/z 255 (indole-oxoacetyl fragment).
Biological and Industrial Applications
Research Applications
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Medicinal chemistry: Serves as a scaffold for developing CNS-active or anticancer agents due to its brain-penetrant potential.
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Chemical biology: Used in target identification studies via photoaffinity labeling or pull-down assays.
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